molecular formula C9H13ClN2O2 B12915062 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one CAS No. 63562-92-5

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one

Cat. No.: B12915062
CAS No.: 63562-92-5
M. Wt: 216.66 g/mol
InChI Key: KCBYUFIQAVOMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro group at position 5, an ethoxy group at position 4, and a propyl chain at position 2 (N-substituent). Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their pharmacological and agrochemical applications. The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, describes the preparation of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives using potassium carbonate and alkyl halides in acetone at room temperature . Similarly, highlights methoxy or ethoxy group introduction via sodium methoxide in dioxane . These methods suggest that the target compound could be synthesized through analogous routes, where propyl halide reacts with a 5-chloro-4-ethoxypyridazinone precursor under basic conditions.

Properties

CAS No.

63562-92-5

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-propylpyridazin-3-one

InChI

InChI=1S/C9H13ClN2O2/c1-3-5-12-9(13)8(14-4-2)7(10)6-11-12/h6H,3-5H2,1-2H3

InChI Key

KCBYUFIQAVOMJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-propylpyridazine and a chlorinating agent.

    Chlorination: The 4-ethoxy-2-propylpyridazine undergoes chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5-position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agriculture: It could be explored as a potential agrochemical, such as a pesticide or herbicide, due to its biological activity.

    Materials Science: The compound might be used in the synthesis of novel materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and synthetic pathways. Below is a comparative analysis based on substituent effects:

Table 1: Substituent Comparison of Selected Pyridazinone Derivatives
Compound Name 2-Substituent 4-Substituent 5-Substituent Synthesis Conditions Reference
5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one Propyl Ethoxy Chloro Acetone, K₂CO₃, RX (hypothesized)
5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one (3a, ) Methyl Phenyl Chloro Acetone, K₂CO₃, CH₃I, room temperature
5-Chloro-4-methoxy-2-methylpyridazin-3(2H)-one () Methyl Methoxy Chloro Dioxane, NaOCH₃, 4.86 M, room temperature
3-Cyclopropyl-6-(3-ethoxy-4-fluorophenoxy-pyrazol-1-yl)pyridazine (10b, ) Cyclopropyl Ethoxy/fluorophenoxy* Acetonitrile, 180°C, 6 hours

*Note: In , substituents are part of a pyrazole ring fused to pyridazine, altering the core structure compared to simple pyridazinones.

Physicochemical and Functional Comparisons

  • In contrast, the 4-ethoxy group is electron-donating, which may stabilize the ring or direct further substitutions.
  • Steric Effects : The propyl chain at position 2 introduces greater steric bulk compared to methyl or cyclopropyl groups (Table 1), possibly affecting solubility, crystallization, or interaction with biological targets.
  • Positional Isomerism : Compounds like those in (5-chloro-6-phenyl) demonstrate that substituent position significantly alters molecular geometry and reactivity. The target compound’s 4-ethoxy group may occupy a sterically or electronically distinct site compared to 6-phenyl analogs.

Research Findings and Implications

Key Observations

  • Synthetic Flexibility: Pyridazinones tolerate diverse substituents, enabling tailored modifications for specific applications. For example, shows that high-temperature reactions in acetonitrile yield complex fused pyridazine-pyrazole systems , whereas room-temperature methods () are suitable for simpler substitutions .
  • Isotope and Mass Effects: While unrelated to pyridazinones, highlights how isotopic mass (e.g., ³H vs. ¹H) influences quantum properties in 1D systems .

Gaps and Contradictions

  • The evidence lacks explicit data on the target compound’s physical properties (e.g., melting point, solubility) or biological activity.
  • and employ divergent reaction conditions (180°C vs. room temperature), suggesting that substituent choice dictates synthetic feasibility.

Biological Activity

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one is characterized by a pyridazine ring substituted with chlorine, ethoxy, and propyl groups. This specific arrangement is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds structurally related to 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one have been shown to inhibit key signaling pathways involved in cancer progression:

  • EGFR and BRAF Inhibition : Compounds similar to 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one have demonstrated significant inhibitory activity against mutant EGFR and BRAF pathways. For example, derivatives with similar structures exhibited IC50 values ranging from 68 nM to 89 nM against EGFR, suggesting that modifications in the structure can enhance potency against these targets .
CompoundTargetIC50 (nM)
3eEGFR68
3bEGFR74
3aEGFR85

Anti-inflammatory Activity

Pyridazinones are also noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms often involve the modulation of cytokine release and inhibition of pro-inflammatory pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of pyridazinones. Compounds similar to 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative activity of various pyridazinone derivatives reported that modifications at specific positions significantly affected cell viability in cancer cell lines. For instance, a compound with an ethoxy group displayed enhanced antiproliferative effects compared to its non-substituted counterparts .

Case Study 2: FGFR Inhibition

The potential of pyridazinone derivatives as fibroblast growth factor receptor (FGFR) inhibitors has been explored in several studies. These compounds can inhibit FGFR tyrosine kinases, which are implicated in various cancers and developmental disorders. The ability to modulate FGFR activity suggests a promising avenue for therapeutic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.